A Technical Guide to the Chemical Properties, Structure, and Biological Interactions of Phenylarsine Oxide
A Technical Guide to the Chemical Properties, Structure, and Biological Interactions of Phenylarsine Oxide
Abstract: Phenylarsine Oxide (PAO) is a versatile organoarsenic compound widely utilized by researchers and scientists. Its high affinity for vicinal thiols makes it a potent inhibitor of protein tyrosine phosphatases (PTPs), rendering it an invaluable tool for studying cellular signaling pathways. However, this reactivity also underlies its significant toxicity. This technical guide provides an in-depth overview of PAO's chemical structure, physicochemical properties, and its complex interactions with key biological pathways, including PI3K/Akt signaling and mitochondrial-mediated apoptosis. Detailed experimental protocols for its use and detection are presented, alongside necessary safety and handling information for professionals in research and drug development.
Chemical Structure and Identification
Phenylarsine Oxide (PAO), an organometallic compound, is empirically represented as C₆H₅AsO.[1] However, this simple formula belies its true structure. Due to the "double bond rule" for heavy elements like arsenic, the formation of two single bonds to oxygen is energetically more favorable than one double bond.[1] Consequently, PAO does not exist as a monomer with an As=O double bond but instead forms cyclic oligomers.[1] In its crystalline state, it exists as a tetramer, cyclo-(PhAsO)₄.[1]
Key Identifiers:
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Common Synonyms: Phenylarsenoxide, Oxophenylarsine, PAO[2]
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SMILES: c1ccc(cc1)[As]=O[1]
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InChIKey: BQVCCPGCDUSGOE-UHFFFAOYSA-N[3]
Physicochemical Properties
PAO is a white to off-white crystalline solid or powder at room temperature.[4] It is stable under normal conditions but should be stored away from strong oxidizing agents.[5][7] Its solubility profile is critical for its application in both biological and analytical contexts.
Table 1: Physicochemical Properties of Phenylarsine Oxide
| Property | Value | References |
| Molecular Weight | 168.03 g/mol | [8][9] |
| Melting Point | 145–148 °C | [4][5][10] |
| Boiling Point | Data not available for solid | [4] |
| Appearance | White to yellow solid powder/crystals | [4][5] |
| Water Solubility | Insoluble | [5][10] |
| Organic Solubility | Soluble in DMSO, chloroform, benzene, ether, ethanol, toluene, acetonitrile | [3][5][10] |
Biological Activity and Signaling Pathways
PAO's biological effects are primarily driven by the high affinity of its arsenic atom for the sulfur atoms in thiol groups, particularly vicinal cysteine residues found in many proteins.[1] This interaction allows it to modulate the function of key cellular enzymes.
Mechanism of Action: Protein Tyrosine Phosphatase (PTP) Inhibition
The primary mechanism of action for PAO is the inhibition of protein tyrosine phosphatases (PTPs).[2] PTPs play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues, thereby counteracting the activity of protein tyrosine kinases. By forming stable complexes with cysteine residues in the active sites of PTPs, PAO effectively inactivates these enzymes.[1][11] This leads to a hyperphosphorylated state of various protein substrates, altering downstream signaling cascades. The IC₅₀ for PTP inhibition has been reported as 18 µM.[8]
Key Signaling Pathways Modulated by PAO
PI3K/Akt Pathway Inhibition: PAO is a known inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is central to cell growth, proliferation, and glucose metabolism.[3] Specifically, PAO inhibits the activation of PI3K following insulin stimulation without affecting the upstream phosphorylation of the insulin receptor substrate-1 (IRS-1).[12] This targeted inhibition makes PAO a useful tool for dissecting the downstream events of PI3K activation, such as glucose transport.[3][12]
Induction of Apoptosis via the Mitochondrial Pathway: PAO is a potent inducer of apoptosis (programmed cell death).[2] It triggers the intrinsic, or mitochondrial, pathway of apoptosis.[13] This involves the dissipation of the mitochondrial membrane potential and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-X(L).[13] The release of cytochrome c from the mitochondria into the cytosol then activates caspase cascades, leading to cell death.[14] This pro-apoptotic activity makes PAO a compound of interest in cancer research, particularly in cell lines resistant to other arsenicals like arsenic trioxide (As₂O₃).[13][15]
Experimental Protocols
Preparation of 0.00564N PAO Titrant for Chlorine Analysis
This protocol is standard for the determination of residual chlorine in wastewater analysis.[9][16]
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Dissolution: Dissolve approximately 0.8 g of phenylarsine oxide powder in 150 mL of 0.3N NaOH solution.
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Settling and Decanting: Allow the solution to settle, then decant 110 mL of the supernatant into 800 mL of chlorine-free deionized water and mix thoroughly.
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pH Adjustment: Adjust the solution to a pH between 6.0 and 7.0 using 6N HCl.
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Final Dilution: Bring the final volume to 950 mL with chlorine-free water.
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Standardization: The solution must be standardized against a primary standard, such as potassium bi-iodate, using an amperometric titrator to determine the precise normality.[16] This standardization should be performed upon preparation and monthly thereafter.[16]
Detection of PAO in Water via Electrochemical Sensing
This method outlines a protocol for detecting PAO in drinking water using a portable impedimetric electrochemical sensor.[17][18]
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Stock Solution Preparation: Prepare a 20 µg/mL stock solution by dissolving 1 mg of PAO in 50 mL of deionized water (DIW).
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Working Standards: Create working standards by diluting the stock solution to the desired concentrations (e.g., 1, 10, and 100 ng/mL) in DIW.
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Sensor Application: Apply 0.5 mL of the PAO standard or sample solution directly onto the surface of the gelatin-mercaptoethanol based sensor.
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Incubation: Allow the sample to incubate on the sensor surface for 40 minutes.
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Measurement: Quantify the PAO concentration by monitoring the change in the charge-transfer resistance (ΔRct) using electrochemical impedance spectroscopy.
Applications
The unique properties of PAO lend it to several key applications:
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Biochemical Research: As a potent PTP inhibitor, it is extensively used to study signaling pathways regulated by tyrosine phosphorylation.[11][19] Its ability to bind vicinal thiols also makes it useful for studying ligand-receptor binding and for affinity chromatography.[1]
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Wastewater Analysis: PAO solutions serve as stable and effective titrants in iodometric methods for quantifying residual chlorine in water samples.[1][9]
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Drug Development: Its ability to induce apoptosis in cancer cells, including those resistant to other treatments, makes it a subject of investigation as an antineoplastic agent.[2]
Safety and Handling
Phenylarsine Oxide is a highly toxic and hazardous substance that requires strict safety protocols.
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Toxicity: It is classified as toxic if swallowed or inhaled (GHS06) and is very toxic to aquatic life with long-lasting effects (GHS09).[1][10]
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Personal Protective Equipment (PPE): Always handle PAO in a well-ventilated area, preferably within a chemical fume hood.[20][21] Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[20][21]
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Handling: Avoid generating dust.[20] Do not eat, drink, or smoke when handling.[10] Wash hands thoroughly after handling.[21]
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Storage: Store in a cool, dry, well-ventilated area in a securely sealed container, away from incompatible materials like strong oxidizing agents.[7][21]
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Disposal: Dispose of PAO and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]
References
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- 5. Phenylarsine oxide | 637-03-6 [chemicalbook.com]
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- 10. chembk.com [chembk.com]
- 11. Tyrosine phosphorylation in T cells is regulated by phosphatase activity: studies with phenylarsine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylarsine oxide inhibits insulin activation of phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylarsine oxide (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. deq.nc.gov [deq.nc.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Detection of Phenylarsine Oxide in Drinking Water Using an Impedimetric Electrochemical Sensor with Gelatin-Based Solid Electrolyte Enriched with Mercaptoethanol: A Novel Prospective Green Biosensor Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylarsine oxide inhibits tyrosine phosphorylation of phospholipase C gamma 2 in human platelets and phospholipase C gamma 1 in NIH-3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. datasheets.scbt.com [datasheets.scbt.com]
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